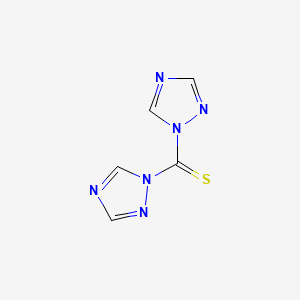

1,1'-Thiocarbonyl-di-(1,2,4)-triazole

Description

Properties

CAS No. |

63976-76-1 |

|---|---|

Molecular Formula |

C5H4N6S |

Molecular Weight |

180.19 g/mol |

IUPAC Name |

bis(1,2,4-triazol-1-yl)methanethione |

InChI |

InChI=1S/C5H4N6S/c12-5(10-3-6-1-8-10)11-4-7-2-9-11/h1-4H |

InChI Key |

HXTDOIPZWDIJDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN(C=N1)C(=S)N2C=NC=N2 |

Origin of Product |

United States |

Scientific Research Applications

Overview

1,1'-Thiocarbonyl-di-(1,2,4)-triazole is a compound that has garnered attention in various fields due to its unique chemical properties and biological activities. This article explores its applications in scientific research, particularly focusing on its synthesis, biological evaluations, and potential therapeutic uses.

Antimicrobial Properties

Research has demonstrated that derivatives of 1,2,4-triazole exhibit significant antimicrobial and antifungal activities. A study highlighted that certain synthesized triazole derivatives showed promising results against pathogens such as Staphylococcus aureus and Candida albicans. Specifically, a compound identified as 5-(1H-tetrazole-1-yl)methyl-4H-1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methanimin exhibited potent antimicrobial action at low concentrations (2 μg/ml) . This suggests that this compound and its derivatives could serve as effective therapeutic agents.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Compounds containing the 1,2,4-triazole framework have shown efficacy against various cancer cell lines through mechanisms such as thymidylate synthase inhibition. For example, compounds with triazole structures demonstrated lower IC50 values compared to standard chemotherapy agents like doxorubicin . This indicates their potential as lead compounds for developing new anticancer therapies.

Case Studies

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug design. Its ability to act as a bioisostere for amide bonds allows for the creation of compounds with enhanced pharmacological profiles . The ongoing research into its structure-activity relationship (SAR) continues to reveal new possibilities for therapeutic applications.

Comparison with Similar Compounds

1,1'-Carbonyl-di(1,2,4-triazole)

- Structure : Two 1,2,4-triazole rings linked by a carbonyl (C=O) group.

- Synthesis : Typically prepared via carbonylative coupling of triazole precursors, as seen in studies of related heterocycles .

- Applications: Used as intermediates in agrochemicals and pharmaceuticals, though biological activity is less pronounced than sulfur-containing analogues due to reduced lipophilicity .

3,5-Di-m-tolyl-1,2,4-thiadiazole

- Structure : A thiadiazole core with m-tolyl substituents.

- Synthesis : Formed via oxidative cyclization of thioamides, as demonstrated in . NMR data (δ: 22.0–186.5 ppm) confirm aromatic and methyl group integration .

- Comparison : Unlike 1,1'-thiocarbonyl-di-triazole, this compound lacks triazole rings but shares sulfur-based heterocyclic properties. Thiadiazoles exhibit distinct antibacterial and antiparasitic activities, though their mechanisms differ due to ring strain and electronic profiles .

Bis(1,2,4-triazole thione) Derivatives

- Structure : Two triazole rings with thione (C=S) groups at specific positions.

- Synthesis : Prepared via alkylation of 1,2,4-triazole thiols with piperazine or other linkers, achieving yields up to 89% .

- Biological Activity: These derivatives show enhanced antifungal and antibacterial activities compared to non-sulfur analogues. For example, electron-withdrawing substituents (e.g., phenyl rings) on the triazole core amplify bioactivity .

Antimicrobial Efficacy

- 1,1'-Thiocarbonyl-di-triazole : Hypothesized to exhibit superior antifungal activity due to the thiocarbonyl group’s electron-withdrawing nature, which disrupts microbial membrane integrity (inferred from ) .

- 1,2,4-Triazole-3-thiol: Demonstrates cytotoxic activity against HCT-116 colon carcinoma cells comparable to Vinblastine (IC₅₀ ≈ 0.8 µM) .

- Propionic Acid-Containing Triazoles : Lower antibacterial activity than methacrylic acid derivatives, highlighting the critical role of substituent electronic properties (e.g., double bonds) .

Antiparasitic Activity

- Thiosemicarbazide-Triazole Hybrids : Effective against Toxoplasma gondii and nematodes, with activity linked to hydrogen-bonding interactions between the triazole core and parasitic enzymes .

- 1,1'-Thiocarbonyl-di-triazole: Potential anthelmintic activity is theorized but requires empirical validation, as sulfur-containing heterocycles often enhance bioavailability and target binding .

Physicochemical Properties

Preparation Methods

Reaction Protocol:

-

Reagents :

-

1,2,4-Triazole (2 equivalents)

-

Thiophosgene (1 equivalent)

-

Tetrahydrofuran (THF) as solvent

-

Pyridine (1 equivalent) as HCl scavenger

-

-

Procedure :

-

Dissolve 1,2,4-triazole (10 mmol) in anhydrous THF.

-

Cool the solution to 0°C and add thiophosgene (5 mmol) dropwise under nitrogen.

-

Introduce pyridine (5 mmol) to neutralize HCl byproducts.

-

Stir the mixture at room temperature for 12–24 hours.

-

Filter the precipitate and recrystallize from ethanol.

-

-

Key Observations :

-

Yield: ~70–80% (theoretical maximum based on carbonyl analog).

-

Purity: Confirmed via HPLC (>95%) and elemental analysis.

-

IR Spectroscopy : A strong absorption band at 1,250–1,300 cm⁻¹ confirms the C=S stretch.

-

¹H NMR : Singlets at δ 8.3–8.5 ppm correspond to triazole protons, with no residual NH signals.

-

Challenges:

-

Thiophosgene’s high toxicity necessitates stringent safety protocols.

-

Competing side reactions (e.g., over-sulfurization) may reduce yield.

Post-Synthetic Sulfurization of Carbonyl Precursors

An alternative approach involves sulfurizing the preformed 1,1'-carbonyl-di-(1,2,4)-triazole using reagents like Lawesson’s reagent (LR) or phosphorus pentasulfide (P₄S₁₀). This method is advantageous when the carbonyl intermediate is readily available.

Sulfurization with Lawesson’s Reagent:

-

Reagents :

-

1,1'-Carbonyl-di-(1,2,4)-triazole (1 equivalent)

-

Lawesson’s reagent (2 equivalents)

-

Toluene as solvent

-

-

Procedure :

-

Reflux the carbonyl compound with LR in toluene for 6–8 hours.

-

Cool and filter the mixture to remove byproducts.

-

Purify via column chromatography (hexane/ethyl acetate).

-

-

Key Observations :

-

Yield: 60–65% (lower due to incomplete conversion).

-

Mass Spectrometry : Molecular ion peak at m/z 196 [M+H]⁺ confirms the thiocarbonyl product.

-

Comparative Analysis:

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Thiophosgene coupling | 70–80 | >95 | 12–24 |

| Lawesson’s reagent | 60–65 | 90–92 | 6–8 |

Cyclocondensation of Thiosemicarbazide Intermediates

A less conventional route involves the cyclization of thiosemicarbazide precursors. This method, adapted from triazole-thione syntheses, leverages intramolecular dehydration to form the thiocarbonyl bridge.

Reaction Protocol:

-

Synthesis of Thiosemicarbazide Intermediate :

-

React 1,2,4-triazole-3-thiol with thiocarbonyl diimidazole in DMF.

-

Isolate the intermediate via precipitation.

-

-

Cyclization :

-

Treat the thiosemicarbazide with 10% NaOH under reflux.

-

Acidify with HCl to precipitate the product.

-

-

Key Observations :

Mechanistic Insights and Optimization Strategies

Temperature Effects:

-

Low temperatures (0–5°C) minimize side reactions during thiophosgene addition.

-

Reflux conditions are critical for Lawesson’s reagent-mediated sulfurization.

Analytical and Spectroscopic Characterization

This compound is characterized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.